3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride is a synthetic compound with significant implications in medicinal chemistry, particularly in the development of targeted therapies. This compound is recognized for its potential role as a functionalized ligand for cereblon, facilitating the development of proteolysis-targeting chimeras (PROTACs) that can selectively degrade specific proteins associated with various diseases, including cancers.
The synthesis of 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride typically involves multi-step reactions that incorporate piperidine and phenyl groups. The synthesis pathways may include:
Technical details regarding specific reagents, solvents, reaction conditions (temperature, time), and purification methods (e.g., recrystallization or chromatography) are crucial for replicating the synthesis .
The molecular formula of 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride is . The compound features a complex structure comprising two piperidine rings connected by an amine linkage to a phenyl group.
Key structural data includes:
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride can undergo various chemical reactions typical for amines and piperidines:
Technical details regarding reaction conditions, yields, and by-products are essential for understanding its reactivity profile .
The mechanism of action of 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride primarily involves its function as a ligand for cereblon. By binding to cereblon, it alters the ubiquitin-proteasome pathway, leading to targeted degradation of specific oncoproteins that promote cancer cell survival.
Research indicates that compounds like this one can effectively modulate protein levels within cells, contributing to apoptosis in cancer cells while sparing normal cells. This selectivity is critical for minimizing side effects typically associated with traditional chemotherapeutics .
The physical properties of 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride include:
Key chemical properties encompass:
Relevant data from safety sheets indicate potential hazards such as skin and eye irritation due to its amine functionalities .
3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione dihydrochloride has notable applications in:
Its multifaceted roles underscore its significance in advancing therapeutic strategies against complex diseases such as cancer .
The strategic design of 3-((4-(Piperidin-4-yl)phenyl)amino)piperidine-2,6-dione centers on its function as a cereblon (CRBN)-recruiting ligand for Proteolysis-Targeting Chimeras. Cereblon, a substrate receptor within the Cullin 4-RING E3 ubiquitin ligase complex, undergoes conformational restructuring upon binding to immunomodulatory imide drugs or their derivatives. This compound features a piperidine-2,6-dione core that mimics the cyclic imide degron of endogenous CRBN substrates, enabling high-affinity interaction with the tri-tryptophan pocket in the CRBN thalidomide-binding domain. The 4-(piperidin-4-yl)aniline extension provides a primary amine group (–NH₂) that serves as a versatile exit vector for linker conjugation. This design preserves the critical glutarimide pharmacophore required for CRBN engagement while introducing structural modifications that facilitate integration into heterobifunctional degraders. The incorporation of a basic piperidine nitrogen enables dihydrochloride salt formation, significantly enhancing aqueous solubility and crystallinity—a crucial factor for synthetic handling and purification [1] [2] [6].
Synthetic routes to this bifunctional ligand prioritize modularity to accommodate diverse linker chemistries. Two principal strategies dominate the literature:
Table 1: Comparative Analysis of Core Synthesis Methods
Synthetic Route | Key Reagents/Conditions | Yield Range | Advantages | Limitations |
---|---|---|---|---|
Pyridine Hydrogenation | Pd/C, 80 bar H₂; HATU, DIPEA | 45–60% | High stereoselectivity; Scalable | High-pressure equipment required |
Reductive Amination | NaBH₃CN, AcOH, CH₂Cl₂ | 35–55% | Single-step coupling; Mild conditions | Risk of over-alkylation; Purification challenges |
The primary amine at the piperidine nitrogen serves as the primary conjugation point for linker assembly, with two dominant methodologies employed:
Peptide Coupling: Carboxylic acid-terminated linkers react with the amine under standard amide coupling conditions. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOAt (1-Hydroxy-7-azabenzotriazole) provide high coupling efficiency (>80%) with minimal racemization. This method yields stable amide bonds resistant to hydrolytic cleavage under physiological conditions, making it ideal for PROTACs requiring extended plasma circulation. Sigma Aldrich highlights this as the preferred method for carboxyl linker conjugation due to the amine’s nucleophilicity [1] [6] [8].
Reductive Amination: Aldehyde-functionalized linkers condense with the primary amine in the presence of reducing agents (NaBH₃CN or NaBH(OAc)₃). This technique generates a secondary amine linkage, introducing greater conformational flexibility compared to amides. While advantageous for optimizing ternary complex formation, the reaction demands pH control (pH 4–6) to suppress imine hydrolysis and requires purification to remove reductant byproducts. This method is noted for its compatibility with diverse aldehyde-bearing linkers, facilitating rapid PROTAC library synthesis [2] [6] [8].
Table 2: Linker Attachment Method Performance Metrics
Conjugation Method | Bond Formed | Reaction Efficiency | Linker Compatibility | Stability Profile |
---|---|---|---|---|
Peptide Coupling | Amide (C–N) | >80% | Carboxylic acid linkers | High (hydrolytically stable) |
Reductive Amination | Amine (C–N) | 60–75% | Aldehyde linkers | Moderate (pH-dependent) |
Conversion to the dihydrochloride salt significantly enhances the physicochemical properties of the free base. Salt formation is achieved by treating the compound in anhydrous dichloromethane or ethyl acetate with hydrogen chloride gas or 2M HCl in diethyl ether. The dihydrochloride salt exhibits markedly improved aqueous solubility (>50 mg/mL versus <1 mg/mL for free base), facilitating biological assays and formulation. Stability studies under International Council for Harmonisation guidelines reveal:
CAS No.: 11088-09-8
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: